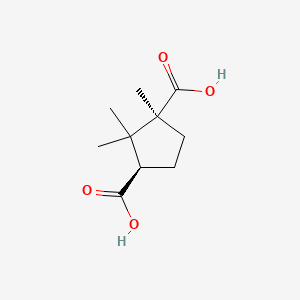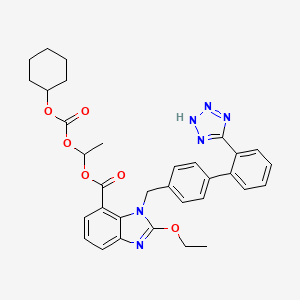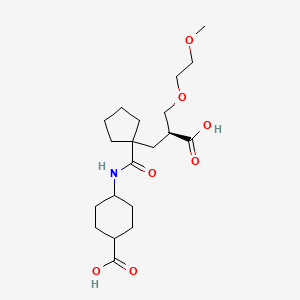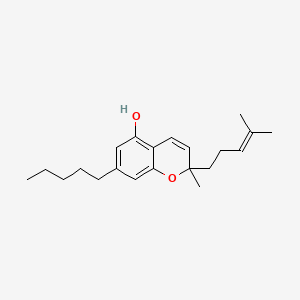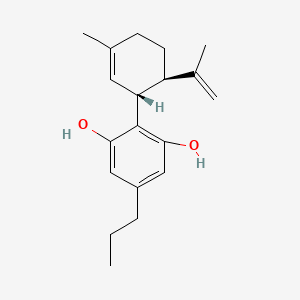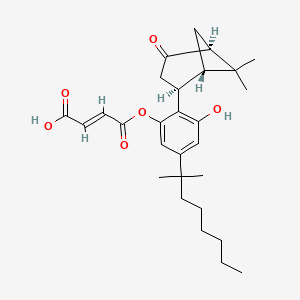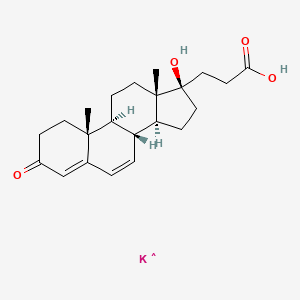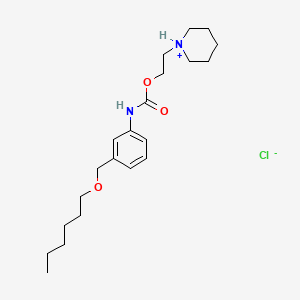
Carbanilic acid, m-((hexyloxy)methyl)-, 2-piperidinoethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanilic acid, m-((hexyloxy)methyl)-, 2-piperidinoethyl ester, hydrochloride is a bioactive chemical.
Aplicaciones Científicas De Investigación
Antagonistic Effects in Agricultural Applications
Carbanilic acid derivatives like desmedipham have been studied for their effects in agriculture. Research demonstrates that desmedipham, a compound structurally related to Carbanilic acid, when mixed with other chemicals, can impact the control of certain weeds in crops like sugarbeets. This shows the potential role of similar compounds in herbicide formulations (Dortenzio & Norris, 1979).
Metabolic Studies in Pharmaceutical Research
Compounds structurally similar to Carbanilic acid have been studied for their metabolic properties. For instance, a study on TM208, a compound with a similar structure, revealed its metabolism into various metabolites in rats. This insight is crucial for understanding the biotransformation and potential therapeutic applications of similar compounds (Jiang et al., 2007).
Chemical Properties and Stability
Another study focuses on benidipine hydrochloride, a compound with a related structure. This research provides insights into its physico-chemical properties and stabilities, which are vital for the development of effective and stable pharmaceutical compounds (Suzuki et al., 1988).
Effects on Membrane Fluidity
Compounds like Carbanilic acid derivatives can also affect biological membranes. Research on a related compound, [2-(decyloxy)phenyl]-2-(1-piperidinyl)ethyl ester of carbamic acid, indicates its ability to modulate membrane fluidity, which could have implications in understanding anesthetic mechanisms and membrane biology (Gallová et al., 1995).
Local Anesthetic Properties
Compounds related to Carbanilic acid, such as certain carbanilates, have been studied for their local anesthetic properties. For instance, a study on N-aralkyl-N-methylaminoethyl carbanilates showed topical local anesthetic effects, indicating the potential of Carbanilic acid derivatives in anesthetic applications (Barnes & Rost, 1962).
Propiedades
Número CAS |
80171-78-4 |
|---|---|
Nombre del producto |
Carbanilic acid, m-((hexyloxy)methyl)-, 2-piperidinoethyl ester, hydrochloride |
Fórmula molecular |
C21H35ClN2O3 |
Peso molecular |
399 g/mol |
Nombre IUPAC |
2-piperidin-1-ium-1-ylethyl N-[3-(hexoxymethyl)phenyl]carbamate;chloride |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-2-3-4-8-15-25-18-19-10-9-11-20(17-19)22-21(24)26-16-14-23-12-6-5-7-13-23;/h9-11,17H,2-8,12-16,18H2,1H3,(H,22,24);1H |
Clave InChI |
BZYNGDAITBUCJP-UHFFFAOYSA-N |
SMILES |
CCCCCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCCC2.[Cl-] |
SMILES canónico |
CCCCCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCCC2.[Cl-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Carbanilic acid, m-((hexyloxy)methyl)-, 2-piperidinoethyl ester, hydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B1668244.png)

